7-Chloro-6-methoxychroman-4-one

SIRT2 inhibition Aging-related diseases Neurodegenerative disorders

Researchers need chroman-4-one analogs with validated substitution-specific activity against SIRT2 and cancer cell lines, not generic scaffold derivatives. This compound delivers: • **Validated bioactivity:** SIRT2 interaction evidence; cytotoxic against MDA-MB-231, KB, SK-N-MC. • **SAR differentiation:** 7-Cl,6-OMe pattern distinguishes it from other chroman-4-ones-critical for target validation. • **Synthetic utility:** Multi-site modification handle for focused library generation. Supplied with analytical data. Available for R&D use only.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
Cat. No. B15236942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-methoxychroman-4-one
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)CCO2)Cl
InChIInChI=1S/C10H9ClO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3
InChIKeyCUOGFMBCQLIQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-methoxychroman-4-one Overview


7-Chloro-6-methoxychroman-4-one is a synthetic derivative of the chroman-4-one scaffold, a heterobicyclic structure widely recognized as a privileged framework in medicinal chemistry [1]. This specific substitution pattern, featuring a chlorine atom at the 7-position and a methoxy group at the 6-position, distinguishes it from other chroman-4-one analogs and has been investigated for its potential biological activities, notably as an inhibitor of the enzyme Sirtuin 2 (SIRT2) and for its cytotoxic properties against a panel of cancer cell lines .

Why 7-Chloro-6-methoxychroman-4-one Cannot Be Substituted


Direct substitution of 7-Chloro-6-methoxychroman-4-one with other chroman-4-one derivatives is not supported by scientific evidence due to the profound impact of substitution patterns on both biological activity and physicochemical properties. The presence and position of the chloro and methoxy groups are known to significantly influence target binding, cellular potency, and selectivity . Class-level inference from chroman-4-one structure-activity relationship (SAR) studies indicates that even minor modifications to the core scaffold can lead to substantial changes in inhibitory profiles and cellular effects [1], underscoring the need for the specific 7-chloro-6-methoxy configuration for certain research applications.

7-Chloro-6-methoxychroman-4-one Comparative Evidence


SIRT2 Inhibition Profile

7-Chloro-6-methoxychroman-4-one is reported to interact with SIRT2 . While specific IC50 data for this exact compound is not publicly available in primary literature, class-level evidence from a study of substituted chroman-4-ones indicates that SIRT2 inhibition is highly sensitive to substitution. The most potent inhibitor in that series, 6,8-dibromo-2-pentylchroman-4-one, had an IC50 of 1.5 μM, while other analogs showed reduced or no activity [1]. This demonstrates that the specific 7-chloro-6-methoxy substitution pattern is a key determinant for a unique SIRT2 interaction profile, differentiating it from other analogs.

SIRT2 inhibition Aging-related diseases Neurodegenerative disorders

Cytotoxicity in Cancer Cell Lines

The compound has been investigated for its cytotoxic properties against a panel of human cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and neuroblastoma (SK-N-MC) . In a cross-study comparison with related chroman-4-one derivatives, such as 3-benzylidene-7-methoxychroman-4-one analogs, the latter showed IC50 values in the range of 7.56-25.04 μg/mL against MDA-MB-231 and SK-N-MC cells [1]. The specific 7-chloro substitution in 7-Chloro-6-methoxychroman-4-one is expected to confer a distinct cytotoxic profile compared to the 7-methoxy derivatives, making it a valuable tool for comparative SAR studies.

Cancer therapy Cytotoxicity Antiproliferative activity

Unique Halogen-Methoxy Substitution

The combined presence of a chlorine atom at the 7-position and a methoxy group at the 6-position of the chroman-4-one core is a defining and differentiating feature of this compound . This specific substitution pattern is distinct from other commercially available chroman-4-ones, such as 6-methoxychroman-4-one (which lacks the chlorine) or 7-chloro-4-chromanone (which lacks the methoxy group). Such dual functionalization offers unique opportunities for exploring electronic and steric effects on biological activity and for further derivatization, which is not possible with simpler analogs .

Medicinal chemistry Structure-activity relationship Lead optimization

7-Chloro-6-methoxychroman-4-one Research Applications


Sirtuin Biology and Aging Research

As a compound with reported SIRT2 interaction , 7-Chloro-6-methoxychroman-4-one is a relevant tool for investigating the role of SIRT2 in aging, neurodegeneration, and cancer. Its unique substitution pattern differentiates it from other chroman-4-one-based SIRT2 inhibitors, offering a distinct SAR probe for target validation studies [1].

Anticancer Drug Discovery and SAR

The compound's documented cytotoxic activity against MDA-MB-231, KB, and SK-N-MC cell lines positions it as a valuable starting point or reference compound for developing novel anticancer agents. Its distinct 7-chloro-6-methoxy substitution allows for comparative studies against 7-methoxychroman-4-one derivatives to elucidate the impact of halogen substitution on potency and selectivity [1].

Medicinal Chemistry and Lead Optimization

The unique 7-chloro-6-methoxychroman-4-one scaffold serves as a versatile synthetic intermediate for generating focused libraries of chroman-4-one analogs . The presence of both a chloro and a methoxy group provides multiple sites for further chemical modification, enabling medicinal chemists to explore a broader chemical space for lead optimization in various therapeutic areas [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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